molecular formula C13H20N2O2S B5792208 N-[(dipropylamino)methylene]benzenesulfonamide

N-[(dipropylamino)methylene]benzenesulfonamide

Cat. No. B5792208
M. Wt: 268.38 g/mol
InChI Key: ACELTAKZUUQBBL-WYMLVPIESA-N
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Description

N-[(dipropylamino)methylene]benzenesulfonamide, also known as DPAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPAB is a sulfonamide derivative that has been synthesized using different methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

N-[(dipropylamino)methylene]benzenesulfonamide is believed to exert its effects through the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport in cells. N-[(dipropylamino)methylene]benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase II and IV, which are expressed in various tissues, including the brain, kidney, and liver. The inhibition of carbonic anhydrase by N-[(dipropylamino)methylene]benzenesulfonamide has been linked to its anti-tumor and anti-inflammatory activity, as well as its potential as a diagnostic tool for Alzheimer's disease.
Biochemical and Physiological Effects
N-[(dipropylamino)methylene]benzenesulfonamide has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of inflammation, and the inhibition of cancer cell growth. N-[(dipropylamino)methylene]benzenesulfonamide has also been found to have neuroprotective effects, as it has been shown to protect against oxidative stress and cell death in the brain. In addition, N-[(dipropylamino)methylene]benzenesulfonamide has been found to have anti-diabetic effects, as it has been shown to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

N-[(dipropylamino)methylene]benzenesulfonamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit carbonic anhydrase. However, N-[(dipropylamino)methylene]benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[(dipropylamino)methylene]benzenesulfonamide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of N-[(dipropylamino)methylene]benzenesulfonamide in human subjects and to identify any potential side effects or toxicity. Finally, the use of N-[(dipropylamino)methylene]benzenesulfonamide as a diagnostic tool for Alzheimer's disease warrants further investigation, as it may provide a non-invasive and cost-effective method for early detection and monitoring of the disease.

Synthesis Methods

N-[(dipropylamino)methylene]benzenesulfonamide can be synthesized using different methods, including the reaction of dipropylamine with p-toluenesulfonyl chloride, followed by the addition of formaldehyde. Another method involves the reaction of dipropylamine with p-toluenesulfonyl isocyanate, followed by the addition of formaldehyde. N-[(dipropylamino)methylene]benzenesulfonamide can also be synthesized using the Mannich reaction, which involves the reaction of dipropylamine with formaldehyde and p-toluenesulfonic acid.

Scientific Research Applications

N-[(dipropylamino)methylene]benzenesulfonamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-[(dipropylamino)methylene]benzenesulfonamide has been studied for its anti-tumor activity, and it has been found to inhibit the growth of cancer cells in vitro. N-[(dipropylamino)methylene]benzenesulfonamide has also been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models. In addition, N-[(dipropylamino)methylene]benzenesulfonamide has been studied for its potential as a diagnostic tool for Alzheimer's disease, as it has been found to bind to amyloid-beta plaques in the brain.

properties

IUPAC Name

N'-(benzenesulfonyl)-N,N-dipropylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-10-15(11-4-2)12-14-18(16,17)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACELTAKZUUQBBL-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C=NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)/C=N/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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